3,4-Dihydroxy-2H-1-benzopyran-2-one

Description

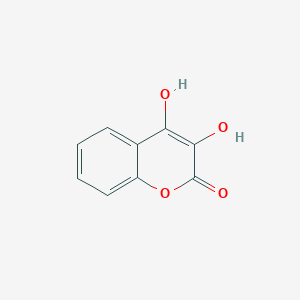

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCWURBGTORKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715615 | |

| Record name | 3,4-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64927-40-8 | |

| Record name | 3,4-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydroxy 2h 1 Benzopyran 2 One and Its Analogues

Classical and Contemporary Synthetic Routes to Dihydroxybenzopyran-2-one Core Structures

The construction of the dihydroxybenzopyran-2-one core can be achieved through a variety of synthetic routes, each with its own set of advantages and challenges. These methods have evolved from traditional multi-step syntheses to more efficient and sustainable modern techniques.

Traditional organic synthesis often relies on multi-step reaction sequences to build complex molecules from simpler starting materials. libretexts.org The synthesis of the 3,4-dihydrocoumarin ring system can be approached through methods like the cyclization and dehydrogenation of precursors such as 3-(2-cyclohexanoyl)propionic acid esters. google.com Another classical approach involves the Pechmann condensation, which can be used to form the coumarin (B35378) core, followed by subsequent reduction or modification steps. For instance, the synthesis of 7,8-dihydroxycoumarin derivatives has been achieved through a Pechmann condensation of pyrogallol, followed by protection of the hydroxyl groups, further reaction, and subsequent deprotection. nih.gov

A common strategy for building the related 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid structure, an important intermediate, involves a two-step process. This begins with the reaction of a phenol (B47542) compound with a gamma-butyrolactone (B3396035) derivative in the presence of a base, followed by an acid-catalyzed ring closure to yield the final product. google.com The logical design of such multi-step pathways is a critical challenge in organic synthesis, often requiring a retrospective analysis from the target molecule to conceivable starting materials. libretexts.orgyoutube.com

Modern synthetic chemistry increasingly employs catalysts to enhance efficiency, selectivity, and yield. A variety of catalytic systems, including metal complexes, organocatalysts, and heterogeneous catalysts, have been developed for the synthesis of 3,4-dihydrocoumarins.

One prominent strategy is the [4+2] cycloaddition of ortho-quinone methides (o-QMs), which are highly reactive intermediates. nih.gov This reaction can be facilitated by metal complexes or hydrogen-bonding organocatalysts to produce 3,4-dihydrocoumarin derivatives. nih.gov An efficient one-pot synthesis involves the reaction of 2-alkyl phenols with oxazolones, catalyzed by silver oxide (Ag₂O) and p-toluenesulfonic acid, proceeding through a C-H oxidation/conjugate addition/cyclization cascade. nih.govnih.gov This method provides multisubstituted 3,4-dihydrocoumarins in moderate to high yields and with excellent control over the stereochemistry. nih.govnih.gov

Other notable catalytic methods include:

The condensation of phenols with cinnamic acids using catalysts like BF₃∙OEt₂, POCl₃, molecular iodine, or H-Y Zeolites to form 4-aryl-3,4-dihydrocoumarins. chim.it

An organocatalytic double decarboxylation process that yields 4-substituted 3,4-dihydrocoumarins under mild conditions. rsc.org

The use of copper ferrite (B1171679) nanoparticles immobilized on microcrystalline cellulose (B213188) (CuFe₂O₄@MCC) for the Michael addition and decarboxylation of coumarin-3-carboxylic acid to produce novel 3,4-dihydrocoumarin derivatives. researchgate.net

Palladium-catalyzed site-selective cross-coupling reactions of 3-bromo-4-trifloxycoumarin, which provide a route to 3,4-disubstituted coumarins. acs.org

Table 1: Comparison of Catalyst-Mediated Syntheses for Dihydrocoumarin (B191007) Derivatives

| Catalyst System | Starting Materials | Product Type | Yield | Reference |

| Ag₂O / p-toluenesulfonic acid | 2-Alkyl phenols, Oxazolones | Multisubstituted 3,4-dihydrocoumarins | 64–81% | nih.govnih.gov |

| BF₃∙OEt₂ / POCl₃ | Phenols, Cinnamic acids | 4-Aryl-3,4-dihydrocoumarins | Not specified | chim.it |

| Molecular Iodine | Phenols, Cinnamic acids | 4-Aryl-3,4-dihydrocoumarins | Good yields | chim.it |

| H-Y Zeolites | Phenols, Cinnamic acids | 4-Aryl-3,4-dihydrocoumarins | Good yields | chim.it |

| CuFe₂O₄@MCC | Coumarin-3-carboxylic acid, 1,3-Diketones | 3,4-Dihydrocoumarin derivatives | High yields | researchgate.net |

| Organocatalyst | Not specified | 4-Substituted 3,4-dihydrocoumarins | Up to 98% | rsc.org |

This table is interactive. Click on the headers to sort.

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. iajesm.in These principles have been successfully applied to coumarin synthesis.

A significant advancement is the de novo biosynthesis of 4,6-dihydroxycoumarin (B1493919) in engineered Escherichia coli. rsc.orgrsc.org This method utilizes glycerol, an inexpensive carbon source, and avoids the harsh reagents and challenging selective hydroxylation steps associated with traditional chemical synthesis. rsc.org Through pathway regulation and protein engineering, a production titer of 56.7 ± 2.1 mg L⁻¹ was achieved, demonstrating a sustainable and eco-friendly alternative. rsc.orgrsc.org

Other green approaches include:

Electrochemical Synthesis: The nitration of compounds like (E)-3-(3,4-dihydroxyphenyl)acrylic acid can be performed electrochemically. acs.org This method is reagent-free, uses a green solvent (water/ethanol mixture), and operates at ambient temperature and pressure, aligning well with green chemistry principles. acs.org

Biocatalysis: The use of enzymes as catalysts offers high specificity and mild reaction conditions, minimizing waste generation. iajesm.in

Alternative Energy Sources: Ultrasound and microwave-assisted syntheses of biscoumarins from 4-hydroxycoumarin (B602359), catalyzed by molecular iodine in ethanol, have proven to be simple, efficient, and high-yielding. srce.hr

Eco-Friendly Catalysts: Solid catalysts like phthalimide-N-sulfonic acid have been used for biscoumarin synthesis in an ethanol:water mixture, providing an effective and greener alternative. srce.hr

Functionalization and Derivatization Strategies for 3,4-Dihydroxy-2H-1-benzopyran-2-one

The functionalization of the this compound core is crucial for modifying its properties. Key strategies focus on regioselective reactions and the synthesis of a wide range of substituted derivatives.

Achieving regioselectivity—the control of reaction at a specific position on a molecule—is a fundamental challenge, particularly in the functionalization of poly-hydroxylated aromatic compounds.

Hydroxylation: The selective hydroxylation of the aromatic ring in coumarin synthesis is a significant chemical challenge. rsc.org Biosynthetic approaches, as seen in the production of 4,6-dihydroxycoumarin by E. coli, offer a promising solution to this problem by leveraging the inherent specificity of enzymes. rsc.org

Alkylation: The regioselective alkylation of hydroxyl groups is critical for creating diverse derivatives. For ambident nucleophiles like 4-hydroxycoumarin, which can react at either a carbon (C-3) or oxygen (O-4) atom, controlling the site of alkylation is paramount. The electronic nature of the alkylating agent, such as a diazo compound, can determine the regioselectivity of the reaction when catalyzed by triflic acid (TfOH). researchgate.net A practical and efficient method for the selective 4-O-alkylation of 2,4-dihydroxyacetophenones and 2,4-dihydroxybenzaldehydes uses cesium bicarbonate (CsHCO₃) in acetonitrile (B52724), providing the desired 4-alkoxy products with excellent regioselectivity and high yields. nih.gov Metal-free, photoinduced strategies have also been developed for the C-4 alkylation of coumarins using redox-activated amines. rsc.org

A wide array of substituted 3,4-dihydrocoumarin derivatives has been synthesized to explore their chemical and biological potential. These syntheses often start from a pre-formed coumarin ring or build the substituted ring system from appropriately chosen precursors.

Examples of synthetic strategies for derivatives include:

Synthesis of Aryl-Substituted Derivatives: 4-Aryl-3,4-dihydrocoumarins can be prepared by condensing phenols with substituted cinnamic acids using various acid catalysts. chim.it

Synthesis of Alkyl-Substituted Derivatives: A short and efficient regioselective pathway starting from 2,4,6-trimethoxybenzaldehyde (B41885) has been used to synthesize a series of (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. nih.gov

Synthesis of Hybrid Molecules: Novel hybrid compounds featuring a coumarin scaffold linked to other heterocyclic systems, such as thiazole (B1198619), have been synthesized. mdpi.com For example, hydroxyphenyl–thiazolyl–coumarin hybrids are prepared by reacting variously substituted coumarin-based thiosemicarbazides with 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. mdpi.com

Cascade Reactions: Chiral 3,4-dihydrocoumarins can be accessed through decarboxylative and dearomative cascade reactions, highlighting the efficiency of modern synthetic methods. researchgate.net

Hybrid Compound Design Incorporating the Dihydroxybenzopyran-2-one Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. rsc.orgdoi.org The dihydroxybenzopyran-2-one scaffold is an attractive component for such hybrid designs due to the biological activities associated with coumarins.

Recent research has focused on the design and synthesis of novel hybrid compounds that incorporate a dihydroxyphenyl moiety, often as a catechol group, linked to a coumarin core through various spacers, such as a thiazole ring. mdpi.comnih.gov These hybrids aim to synergize the antioxidant properties of the catechol group with the diverse pharmacological profile of the coumarin nucleus. For instance, novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds have been synthesized and evaluated for their antioxidant activity. mdpi.comnih.gov The design of these molecules is often guided by computational studies to predict their potential efficacy. mdpi.comnih.gov

Another approach involves the creation of dihydroartemisinin-coumarin hybrids. nih.gov In this strategy, the coumarin moiety is linked to dihydroartemisinin, a potent antimalarial agent, with the goal of developing new anticancer agents. nih.gov The synthesis of these hybrids often utilizes "click chemistry" for efficient and specific conjugation of the two molecular entities. nih.gov

The following table summarizes examples of hybrid compound design strategies involving coumarin derivatives:

| Hybrid Strategy | Constituent Moieties | Linker | Target Application |

| Antioxidant Design | 3,4-Dihydroxyphenyl, Coumarin | Thiazole | Antioxidant |

| Anticancer Design | Dihydroartemisinin, Coumarin | Triazole (via Click Chemistry) | Anticancer |

| Antimicrobial Design | Coumarin, Chalcone | Direct linkage | Antimicrobial |

Isolation and Elucidation from Natural Sources

Coumarins are a widespread class of secondary metabolites found in plants, fungi, and bacteria. researchgate.net Their presence in nature suggests diverse ecological roles and a rich source for the discovery of new bioactive compounds.

Natural Product Isolation Techniques for Benzopyran-2-one Derivatives

The isolation of benzopyran-2-one derivatives from natural sources is a multi-step process that begins with the extraction of metabolites from the biological material. nih.gov The choice of extraction solvent is critical and is typically guided by the polarity of the target compounds.

Following extraction, a series of chromatographic techniques are employed to separate the complex mixture of compounds. These methods include:

Liquid-Solid Chromatography: Techniques such as Vacuum Liquid Chromatography (VLC), Flash Chromatography (FC), Medium Pressure Liquid Chromatography (MPLC), and High-Performance Liquid Chromatography (HPLC) are the primary tools for purification. nih.gov

Partition Chromatography: This method separates compounds based on their differential partitioning between two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE columns can be used for sample clean-up and fractionation. nih.gov

Modern approaches also include specialized techniques like Hydrophilic Interaction Chromatography (HILIC) for separating polar compounds and the use of chiral stationary phases for the resolution of enantiomers. nih.gov The isolation of bioactive metabolites from microorganisms like Streptomyces species often involves cultivation in specific media followed by chromatographic separation and spectroscopic analysis to elucidate the structures of the isolated compounds. mdpi.com

Biosynthetic Pathways of Naturally Occurring Dihydroxybenzopyran-2-one Structures

The biosynthesis of coumarins in plants generally originates from the shikimate pathway, which produces phenylalanine as a key precursor. researchgate.net The pathway to simple coumarins involves the hydroxylation of cinnamic acid, followed by trans/cis isomerization of the side chain and subsequent lactonization.

While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, the biosynthesis of the related and well-studied 6,7-dihydroxycoumarin (esculetin) provides a plausible model. researchgate.net This pathway can start from glucose and proceed through the synthesis of tyrosine. researchgate.net Key enzymatic steps involve the conversion of tyrosine to 4-hydroxycinnamic acid, which is then further hydroxylated and cyclized to form the dihydroxycoumarin scaffold. researchgate.net

In fungi, isocoumarins, which are structural isomers of coumarins, are synthesized via the polyketide synthase (PKS) pathway. nih.gov This pathway involves the iterative condensation of acetate (B1210297) units to build a polyketide chain, which then undergoes cyclization and modification to form the final isocoumarin (B1212949) structure. nih.gov While distinct from the plant pathway, the fungal biosynthesis of dihydroxy-substituted aromatic compounds highlights the diverse enzymatic strategies nature employs to construct these molecular architectures.

The following table outlines the key precursors and pathway types in the biosynthesis of coumarin and isocoumarin derivatives:

| Compound Class | Primary Precursor | Biosynthetic Pathway | Organism Type |

| Coumarins | Phenylalanine (via Shikimate Pathway) | Phenylpropanoid Pathway | Plants |

| Isocoumarins | Acetate units | Polyketide Synthase (PKS) Pathway | Fungi |

Advanced Spectroscopic and Structural Characterization of 3,4 Dihydroxy 2h 1 Benzopyran 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. ipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the connectivity of atoms and their spatial relationships.

Stereochemical Assignment through NMR Analysis

For derivatives of 3,4-dihydroxy-2H-1-benzopyran-2-one that possess chiral centers, determining the relative and absolute stereochemistry is critical. NMR spectroscopy, particularly NOESY and ROESY experiments, plays a vital role in this assignment. By analyzing the cross-peaks in a NOESY or ROESY spectrum, the spatial proximity of different protons can be established. For instance, a strong NOE between two protons indicates they are close in space, which can help to define the relative configuration of substituents on the stereogenic centers. researchgate.net The magnitude of coupling constants (J-values) between protons on a stereocenter can also provide valuable information about their dihedral angles, further aiding in stereochemical assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net The precise mass of this compound (C₉H₆O₄) is calculated to be 178.0266 Da. nih.gov By comparing the experimentally measured mass from HRMS with the calculated theoretical mass, the molecular formula of the compound can be confidently confirmed. This level of accuracy is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₉H₆O₄ | 178.02660867 |

| 4-Hydroxy-2H-1-benzopyran-2-one | C₉H₆O₃ | 162.03169405 |

| 3,4-Dihydro-2H-1-benzopyran-2-one | C₉H₈O₂ | 148.05242954 |

Tandem Mass Spectrometry in Structural Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. In a typical experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern obtained is characteristic of the molecule's structure and can be used to elucidate the connectivity of its atoms. For benzopyran derivatives, common fragmentation pathways involve the cleavage of the pyran ring and the loss of small neutral molecules like CO and H₂O. By analyzing these fragmentation pathways, detailed structural information about the substituents and their positions on the benzopyran core can be obtained.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for functional group identification. In the IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the lactone, and the aromatic carbon-carbon double bonds (C=C). The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. A strong absorption band around 1700-1750 cm⁻¹ would correspond to the C=O stretching of the lactone ring.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500 - 3200 (broad) |

| C=O (lactone) | 1750 - 1700 (strong) |

| C=C (aromatic) | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.eduyoutube.com This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. carleton.edunih.gov

Single-Crystal X-ray Diffraction of Dihydroxybenzopyran-2-one Derivatives

The solid-state structures of several dihydroxybenzopyran-2-one derivatives have been elucidated using single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com The analysis of this pattern allows for the determination of the crystal lattice parameters and the precise location of each atom in the molecule. carleton.edu

For instance, the crystal structure of 7,8-dihydroxy-4-methylcoumarin (B1670369) was determined by an X-ray diffraction method. nih.gov The compound was found to crystallize in the triclinic space group P-1. nih.gov Similarly, the crystallographic structure of a 4-hydroxycoumarin-octopamine derivative was solved and shown to crystallize in the triclinic P-1 space group. nih.gov In another study, the structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one was found to crystallize in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit. researchgate.net

The crystal structure of a (E)-3-(1-((3-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate (B1210297), a derivative of 4,7-dihydroxycoumarin (B595064), has also been successfully obtained and analyzed. academie-sciences.fr

Table 1: Crystallographic Data for Dihydroxybenzopyran-2-one Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarin | Triclinic | P-1 | nih.gov |

| 4-Hydroxycoumarin-octopamine derivative | Triclinic | P-1 | nih.gov |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Monoclinic | P21/c | researchgate.net |

| (E)-3-(1-((3-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate | Not specified | Not specified | academie-sciences.fr |

Conformational Analysis from Crystal Structures

The data obtained from X-ray crystallography provides valuable insights into the conformational preferences of molecules in the solid state. For dihydroxybenzopyran-2-one derivatives, the coumarin (B35378) ring system is generally found to be nearly planar. researchgate.net

In the crystal structure of a 4-hydroxycoumarin-octopamine derivative, the molecule consists of a bicyclic coumarin fragment and a 2-hydroxy-2-(4-hydroxyphenyl)ethyl fragment. nih.gov The dihedral angle between the coumarin plane and the 4-hydroxyphenyl ring was determined to be 53.05(5)°. nih.gov A key feature of this type of structure is an intramolecular N−H···O hydrogen bond, which forms a six-membered ring. nih.gov

In derivatives of 7,8-dihydroxy-4-methylcoumarin with acetate and pent-4-ynoate (B8414991) substituents, the coumarin rings are also almost planar. researchgate.net However, the substituents can be significantly rotated out of the coumarin plane to minimize steric hindrance. researchgate.net For example, in one derivative, one of the pent-4-ynoate substituents adopts an extended conformation, while the other is in a bent conformation. researchgate.net This bent conformation can prevent the coumarin rings from engaging in π–π stacking interactions. researchgate.net

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of coumarin compounds. researchgate.net Various methods have been developed for the separation and quantification of dihydroxycoumarin derivatives in different matrices. nih.govmdpi.com

A common approach involves reversed-phase chromatography (RP-HPLC) using a C18 column. mdpi.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with the addition of an acid like formic acid or acetic acid to improve peak shape and resolution. researchgate.netsielc.comsielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of multiple components. nih.govmdpi.com

For example, a method for the analysis of seven coumarins, including 6,7-dihydroxycoumarin, in water samples utilized a Phenomenex Luna C18 column with a gradient elution of methanol and 0.1% formic acid aqueous solution. nih.gov Another method for studying the interaction between 6,7-dihydroxycoumarin and 4-amino-TEMPO employed a Wakopak reverse-phase C18 column with a linear gradient of acetonitrile in 0.1 M ammonium (B1175870) acetate buffer. mdpi.com

Table 2: Examples of HPLC Methods for Dihydroxybenzopyran-2-one Derivatives

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 6,7-Dihydroxycoumarin and other coumarins | Phenomenex Luna C18 (100 mm × 2.0 mm, 3 µm) | A: 0.1% formic acid in water; B: Methanol (gradient elution) | Triple-quadrupole mass spectrometry | nih.gov |

| 6,7-Dihydroxycoumarin | Wakopak reverse-phase C18 (4.6 mm × 150 mm, 5 µm) | A: 0.1 M ammonium acetate, pH 5.5; B: 80% AcN in water (linear gradient) | UV-DAD at 260 nm | mdpi.com |

| Dihydrocoumarin (B191007) | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |

| 2H-1-Benzopyran-2-one, 3,4-dihydro-6-hydroxy- | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |

| Nodakenin, nodakenetin, decursin, decursinol (B1670153), decursinol angelate | Phenomenex Luna C18 (4.6 mm × 250 mm, 5 μm) | Acetonitrile and water (gradient elution) | Not specified | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another powerful technique used for the analysis of volatile and semi-volatile compounds, including some coumarin derivatives. google.comnih.gov This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. researchgate.net

GC-MS has been used for the determination of dihydrocoumarin and 6-methylcoumarin (B191867) in tobacco additives. google.com In this application, naphthalene (B1677914) was used as an internal standard, and the method demonstrated high sensitivity and good repeatability, with a detection limit of 0.01 μg/g for dihydrocoumarin. google.com

The technique is also employed in the profiling of complex mixtures to identify various phytoconstituents. nih.gov For the analysis of less volatile or thermally labile compounds, derivatization is often necessary to increase their volatility. For example, procedures have been developed for the quantitation of trimethylsilyl (B98337) and acetyl derivatives of 6-methoxy-2-benzoxazolinone (MBOA), a decomposition product of a related benzoxazinone (B8607429). nih.govresearchgate.net

Furthermore, GC-MS is a standard method for the detection of 4-hydroxycoumarin (B602359) anticoagulants and their metabolites in toxicological analysis. contaminantdb.ca

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific published computational and theoretical studies for the chemical compound This compound . While extensive research exists for the broader class of coumarins and various other derivatives, studies focusing explicitly on the quantum chemical calculations, molecular modeling, and dynamics simulations for this particular molecule could not be located.

The search for data pertaining to the requested outline—including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, computational prediction of spectroscopic properties, conformational analysis, and molecular dynamics simulations—did not yield results specific to this compound.

General computational methodologies and their applications to similar coumarin derivatives are well-documented thenucleuspak.org.pknih.govresearchgate.netmdpi.com. For instance, studies on 4,7-dihydroxycoumarin and 4-hydroxycoumarin derivatives have utilized DFT to investigate structure-activity relationships, antioxidant mechanisms, and electronic properties nih.govresearchgate.netresearchgate.netacademie-sciences.fr. These studies employ methods like B3LYP for calculating geometric parameters, predicting reactivity, and analyzing molecular orbitals thenucleuspak.org.pkresearchgate.net. However, this body of research does not directly provide the specific data points required for this compound.

Due to the strict requirement to focus solely on This compound and the lack of available specific research findings, it is not possible to generate the detailed, data-driven article as requested in the outline. Providing information from related compounds would violate the explicit instructions to not introduce information or examples outside the scope of the specified molecule.

Therefore, the subsequent sections of the requested article cannot be completed with the required scientific accuracy and detail at this time. Should relevant research on this compound become publicly available, the requested analysis could be performed.

Computational and Theoretical Studies on 3,4 Dihydroxy 2h 1 Benzopyran 2 One

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comzsmu.edu.ua These models are instrumental in the early phases of drug discovery, facilitating the screening of large compound libraries and guiding the synthesis of new molecules with enhanced therapeutic potential. mdpi.com

The development of QSAR models for analogues of 3,4-dihydroxy-2H-1-benzopyran-2-one, which belongs to the coumarin (B35378) class, involves a systematic process to predict their biological activities, such as antioxidant or anticancer effects. nih.govnih.gov The initial step involves the optimization of the three-dimensional structures of the coumarin derivatives, often using semi-empirical methods like PM6. nih.govresearchgate.net Following optimization, a wide range of molecular descriptors, which are numerical values representing the physicochemical properties of the molecules, are calculated using specialized software like DRAGON 6.0. nih.govresearchgate.net

Multiple Linear Regression (MLR) is a commonly employed statistical technique to build the QSAR models, correlating the calculated descriptors with the experimentally determined biological activity. nih.govresearchgate.net To ensure the robustness, reliability, and predictive power of the generated models, they undergo rigorous internal and external validation procedures. nih.govresearchgate.net For instance, in a study on antioxidant coumarin derivatives, a dataset was split into a training set to build the model and a test set to validate its predictive capability. nih.govresearchgate.net The resulting models are evaluated based on statistical parameters such as the coefficient of determination (r²), root mean square error (RMSE), and concordance correlation coefficient (CCC). nih.govresearchgate.net For benzopyrane analogues acting as P-glycoprotein inhibitors, 2D-QSAR models have shown a linear correlation between the van der Waals (vdW) surface area of hydrophobic atoms and their pharmacological activity. nih.govresearchgate.net

Table 1: Example of a QSAR Model for Antioxidant Coumarin Derivatives nih.gov

| Model Parameters | Training Set (n=30) | Test Set (n=7) |

| r² | 0.924 | 0.887 |

| RMSE | 0.213 | 0.255 |

| CCC | - | 0.939 |

This table illustrates the statistical validation of a two-descriptor QSAR model developed for antioxidant coumarin derivatives. High r² and CCC values, along with low RMSE values, indicate a robust and predictive model.

The analysis of validated QSAR models reveals which molecular descriptors are crucial for the biological activity of dihydroxybenzopyran-2-one analogues. nih.gov For antioxidant activity in coumarins, key descriptors have been identified as molecular complexity, the capacity for hydrogen bond donation, and lipophilic character. nih.govresearchgate.net Similarly, for benzopyrane inhibitors of P-glycoprotein, 3D-QSAR studies have identified the importance of pharmacophoric features including one H-bond donor, two H-bond acceptors, and two hydrophobic groups, as well as their spatial arrangement. nih.govresearchgate.net

These molecular descriptors, which quantify various aspects of a molecule's structure, are essential for predicting biological profiles. nih.govibm.com They can be broadly categorized into those related to pharmacokinetic properties (absorption, distribution, metabolism, excretion) and those related to pharmacodynamic properties (how a drug affects the body). nih.gov By incorporating descriptors that cover both aspects, the predictive accuracy of QSAR models for drug-likeness can be substantially improved. nih.gov

Once a reliable QSAR model is established, it can be used to predict the biological activity of newly designed compounds in silico, even before they are synthesized. nih.govresearchgate.net This predictive capability significantly accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of being active, thereby saving time and resources. mdpi.com For example, a validated QSAR model for antioxidant coumarins was used to predict the activity of 31 newly designed derivatives, identifying many as promising antioxidants. nih.govresearchgate.net

Table 2: Key Molecular Descriptors in QSAR Models for Benzopyranone Analogues

| Descriptor Type | Example | Associated Biological Activity | Source |

| Topological | Molecular Complexity | Antioxidant | nih.govresearchgate.net |

| Constitutional | H-bond Donor Count | Antioxidant, P-gp Inhibition | nih.govnih.gov |

| Physicochemical | Lipophilicity (logP) | Antioxidant | nih.govresearchgate.net |

| Geometrical | vdW Surface Area (hydrophobic) | P-gp Inhibition | nih.govresearchgate.net |

| 3D-Pharmacophore | Distances between H-bond donors/acceptors and hydrophobic groups | P-gp Inhibition | nih.govresearchgate.net |

This table summarizes important molecular descriptors identified in QSAR studies of benzopyranone-related compounds and their correlation with specific biological activities.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.comyoutube.com This method is crucial for identifying potential biological targets for a compound and for elucidating the specific interactions that stabilize the ligand-protein complex. youtube.comf1000research.com

For analogues of this compound, molecular docking simulations are employed to identify potential protein targets and to understand their binding modes. nih.govthesciencein.org The process involves preparing the 3D structures of both the ligand and the target protein. youtube.com Docking software, such as AutoDock Vina or the docking wizard in Molecular Operating Environment (MOE), then systematically explores various possible binding poses of the ligand within the active site of the protein. youtube.comf1000research.commdpi.com

These programs use a scoring function to estimate the binding affinity for each pose, with lower binding energy scores typically indicating a more favorable interaction. nih.gov Through this virtual screening process, researchers can test a single compound against multiple potential protein targets or screen a library of compounds against a single target to identify promising lead candidates. f1000research.comnih.gov For example, docking studies on novel benzopyran-2-one derivatives suggested they may exert their anticancer activity by inhibiting topoisomerase I. nih.gov In other studies, docking has been used to identify potential inhibitors for targets like the main protease of SARS-CoV-2 and Epidermal Growth Factor Receptor (EGFR). f1000research.comnih.gov

The predicted binding mode provides a static snapshot of the ligand's orientation in the receptor's binding pocket. nih.gov This can reveal, for instance, whether an inhibitor binds to the active (DFG-in) or inactive (DFG-out) conformation of a kinase, which are classified as type I and type II binding modes, respectively. nih.gov

A critical output of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues lining the protein's binding site. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex and are key determinants of the compound's biological activity.

Common interactions observed in docking studies of benzopyranone analogues include:

Hydrogen Bonds: These are crucial for specificity and affinity. For example, the 2-amino and 4-amino groups of diaminopteridine analogues form hydrogen bonds with key residues like Asp54, Leu164, and Ile14 in the active site of the P. falciparum dihydrofolate reductase enzyme. nih.gov

Hydrophobic Interactions: The aromatic rings of the benzopyranone scaffold often form favorable hydrophobic interactions with nonpolar amino acid residues within the binding pocket. nih.gov

Pi-Sulfur Interactions: An interaction between the aromatic ring of the ligand and the sulfur-containing amino acid methionine can also contribute to binding affinity. nih.gov

Electrostatic Interactions: Charged groups on the ligand can form electrostatic interactions with oppositely charged residues in the binding site, further stabilizing the complex. nih.gov

Visualization tools like PyMOL and Ligplot+ are used to generate 2D and 3D diagrams of these interactions, providing a clear picture of how the ligand is anchored within the binding site. nih.gov This analysis is vital for structure-based drug design, as it allows researchers to propose modifications to the ligand's structure to enhance favorable interactions or eliminate unfavorable ones, with the goal of improving potency and selectivity. nih.gov

Biological Activity and Mechanistic Investigations of Dihydroxybenzopyran 2 One Derivatives

In Vitro Cellular and Biochemical Assays

In vitro studies have been instrumental in elucidating the biochemical and cellular effects of dihydroxybenzopyran-2-one derivatives. These assays have revealed potential inhibitory effects on various enzymes, antioxidant capabilities, and interactions with key cellular signaling pathways.

Derivatives of 2H-1-benzopyran-2-one have been investigated for their ability to inhibit certain enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes.

A series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives were synthesized and evaluated as α-glucosidase inhibitors. A majority of these compounds demonstrated significant inhibitory activity, with IC₅₀ values in the micromolar to nanomolar range. Notably, 7-hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one was identified as the most potent inhibitor in this series, with an IC₅₀ value of 0.0645 µM.

| Compound Derivative | Target Enzyme | IC₅₀ Value (µM) |

| 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one series | α-glucosidase | 0.0645 - 26.746 |

| 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one | α-glucosidase | 0.0645 |

| Acarbose (Reference) | α-glucosidase | 58.8 |

This table presents the inhibitory concentration (IC₅₀) values of various benzopyran-2-one derivatives against α-glucosidase. Lower IC₅₀ values indicate higher inhibitory potency.

Further studies on other benzothiazine derivatives have also shown potent α-glucosidase and α-amylase inhibition. For instance, certain synthesized 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e]thiazin-2-yl)-N-arylacetamides exhibited IC₅₀ values for α-glucosidase inhibition that were superior to the standard drug, acarbose. Specifically, derivatives 11c, 12a, 12d, 12e, and 12g were identified as potent inhibitors.

The interaction of benzopyran derivatives with cellular receptors is a key area of investigation for understanding their pharmacological effects. Molecular docking studies have been employed to predict the binding modes of these compounds. For example, the potent α-glucosidase inhibitory activity of some 2H-1-benzopyran-2-one derivatives is attributed to their effective binding to the active site of the enzyme.

In the context of other receptor systems, while not directly involving 3,4-dihydroxy-2H-1-benzopyran-2-one, studies on related heterocyclic structures provide insights into potential interactions. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one, which share some structural similarities, have been investigated for their interaction with dopamine (B1211576) and serotonin (B10506) receptors. Molecular modeling has also been used to understand the binding of pyrazoloquinolinones, another class of heterocyclic compounds, to the GABA-A receptor. These studies highlight the importance of specific structural features in determining receptor affinity and selectivity.

Phenolic compounds, including derivatives of dihydroxybenzopyran-2-one, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The mechanism of radical scavenging by phenolic compounds generally involves a hydrogen atom transfer (HAT) or a single electron transfer (SET) process. In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a radical, thereby neutralizing it. The ORAC (Oxygen Radical Absorbance Capacity) assay is a common method based on the HAT mechanism. The SET mechanism involves the transfer of an electron from the antioxidant to the radical.

A study on 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside, a polyphenolic glycoside isolated from Origanum vulgare, demonstrated its capacity to scavenge DPPH, ABTS, and superoxide (B77818) anion radicals. This compound also inhibited lipid peroxidation more effectively than L-ascorbic acid in a liposome (B1194612) model. The presence of the 3,4-dihydroxybenzoyl moiety is crucial for this activity.

| Assay | Radical Species | Mechanism |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Primarily SET |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | SET |

| ORAC | Peroxyl radicals | HAT |

| HORAC | Hydroxyl radicals | HAT |

This table outlines common assays used to evaluate antioxidant activity and their primary radical scavenging mechanisms.

Benzopyran derivatives have been shown to modulate key inflammatory cellular pathways, such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways. Chronic inflammation is linked to the upregulation of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are inflammatory mediators.

A study on a newly synthesized benzopyran-4-one derivative, (2E)-2-((4-oxo-4H-chromen-3-yl) methylene (B1212753) amino-4-nitrobenzoic acid, demonstrated its ability to control radiation-induced intestinal inflammation. This effect was achieved by blocking COX-2 and downregulating the expression of NF-κB. The inhibition of NF-κB activation subsequently leads to a decrease in the production of other pro-inflammatory mediators like TNF-α and IL-6.

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of target genes, including COX-2. Therefore, compounds that can inhibit NF-κB activation hold promise as anti-inflammatory agents.

In Vivo Mechanistic Studies (Limited to Non-Clinical Models)

In vivo studies in animal models provide a more complex biological system to investigate the mechanisms of action of dihydroxybenzopyran-2-one derivatives.

Animal models of inflammation are crucial for evaluating the anti-inflammatory potential of new compounds and for gaining insights into their mechanisms of action. The carrageenan-induced rat paw edema model is a widely used acute inflammation model.

A study investigating a 3,6-disubstituted-1-benzopyran-4-one derivative (Compound 7g) in a carrageenan-induced rat paw edema assay demonstrated its significant anti-inflammatory activity. The compound was shown to reduce edema, and its mechanism was further explored through the measurement of TNF-α levels, indicating that its anti-inflammatory effect is mediated, at least in part, by the inhibition of this pro-inflammatory cytokine.

Another study using a mouse model of radiation-induced intestinal inflammation found that a benzopyran-4-one derivative could mitigate inflammation by targeting the COX-2 and NF-κB pathways. This was evidenced by the decreased expression of these proteins and a subsequent reduction in inflammatory markers such as MDA, iNOS, TNF-α, and IL-6 in the tissue.

These in vivo studies, although not on the specific compound this compound, provide valuable evidence for the potential of the benzopyran scaffold in modulating inflammatory pathways in a whole-organism context.

Pharmacokinetic and Metabolic Studies in Research Models

The journey of a drug through the body is a critical factor in its potential therapeutic success. For derivatives of the this compound scaffold, pharmacokinetic and metabolic studies have begun to map out their absorption, distribution, metabolism, and excretion profiles.

In humans, related compounds like oxcarbazepine (B1677851) are known to be extensively metabolized through reduction and conjugation. nih.gov The resulting monohydroxy derivative is the main pharmacologically active component found after ingestion. nih.gov Studies administering this monohydroxy derivative intravenously have been conducted to understand its disposition and bioavailability, revealing that the (S)-enantiomer is the predominant free compound in plasma. nih.gov This highlights an enantioselective reduction process of the parent compound. nih.gov

Animal models have provided further insights. In a guinea pig model of bronchoconstriction, a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative, Ro 23-3544, demonstrated greater potency and a longer duration of action when administered as an aerosol compared to intravenous administration. nih.gov This suggests that the route of administration can significantly influence the compound's efficacy. The study also noted differences in potency between enantiomers depending on the administration route, with the S-enantiomer being significantly more potent via aerosol. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical scaffold influence its therapeutic effects. For the benzopyran-2-one class, SAR has been instrumental in identifying key features that govern their potency and selectivity. nih.govnih.gov

The core 2H-1-benzopyran-2-one ring system is a recurring motif in many natural and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netarabjchem.org The presence of different substituents on this benzopyran ring is known to have a significant impact on the type and strength of its biological activity. researchgate.net

Identification of Key Pharmacophoric Features for Specific Biological Activities

A pharmacophore is the essential arrangement of molecular features necessary for a compound to exert a specific biological activity. For benzopyran-2-one derivatives, several key pharmacophoric features have been identified.

The Benzopyran Scaffold: The fundamental chroman (3,4-dihydro-2H-1-benzopyran) or coumarin (B35378) (2H-1-benzopyran-2-one) nucleus is a privileged structure, forming the backbone of numerous biologically active compounds. nih.govarabjchem.org

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are often critical. For instance, the inclusion of hydroxyl groups on the aromatic rings of related scaffolds has been shown to be beneficial for anticancer activity. mdpi.comresearchgate.net In some flavonoid derivatives, a 2,4-dihydroxyacetophenone starting material is key to their synthesis and subsequent activity.

Stereochemistry: The spatial arrangement of atoms can drastically alter biological activity. For a leukotriene antagonist derivative, the S-enantiomer was found to be 15-fold more potent than its counterpart when administered by aerosol. nih.gov

Specific Moieties: For certain activities, specific linked chemical groups are indispensable. In a series of leukotriene antagonists, a 2-hydroxyacetophenone (B1195853) pharmacophore linked to the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid was essential for high potency. nih.gov

Pharmacophore models are computational tools that can be generated from the structures of known active compounds to help identify new potential drugs. researchgate.netresearchgate.net

Impact of Substituent Effects on Biological Potency and Selectivity

Once a core scaffold is identified, altering the substituents attached to it can fine-tune its properties. Research has shown that even minor changes to the benzopyran-2-one structure can lead to significant shifts in potency and selectivity.

Modifications to the chroman system, the linking chain, and an attached 2-hydroxyacetophenone moiety in a series of leukotriene antagonists resulted in analogs that were either inactive or had reduced potency compared to the lead compound, Ro 23-3544. nih.gov This indicates a highly specific structural requirement for that particular activity. nih.gov

In the development of antimicrobial agents, various substitutions on the benzopyran-2-one ring have been explored. The condensation of 4-hydroxybenzopyran-2-one with different aromatic aldehydes and other reagents leads to distinct classes of derivatives with varying levels of antimicrobial activity. researchgate.net For example, 4-(N-benzylidene-hydrazino)-3-nitrobenzopyran-2-ones and pyrano-[3,2-c]-chromene derivatives showed considerable antimicrobial activity, while 3,3'-(benzylidene)-bis-4-hydroxybenzopyran-2-ones showed more moderate activity. researchgate.net

The table below summarizes the observed impact of various structural modifications on the biological activity of benzopyran-2-one derivatives.

| Derivative Class | Structural Modification | Observed Impact on Activity | Reference |

| Leukotriene Antagonists | Modifications to the 2-hydroxyacetophenone moiety, linking chain, or chroman system. | Produced inactive or less potent analogues. | nih.gov |

| 5-HT Receptor Ligands | Introduction of various substituents at the 5-position. | Altered affinity for 5-HT1A and 5-HT7 receptors. | researchgate.net |

| Antimicrobial Agents | Condensation with aromatic aldehydes and malononitrile. | Resulted in derivatives with considerable antimicrobial activity. | researchgate.net |

| Antimicrobial Agents | Formation of 3,3'-(benzylidene)-bis-4-hydroxybenzopyran-2-ones. | Showed moderate antimicrobial activity. | researchgate.net |

| Anticancer Agents | Introduction of aromatic/aliphatic amines at the side chain. | Believed to act as H-bond acceptors, binding to the aromatase enzyme. |

Rational Design Principles Derived from SAR for New Analogues

The knowledge gained from SAR studies provides a roadmap for the rational design of new, improved analogues. This approach aims to optimize desired properties like potency and selectivity while minimizing undesirable ones.

One key principle is scaffold rigidity . Based on pharmacophore models, rigid spirobenzopyran analogues were designed and synthesized to have high affinity for specific serotonin receptors.

Another powerful tool is structure-based drug design , which utilizes the 3D crystal structure of a biological target. This approach was used to identify novel mineralocorticoid receptor antagonists by introducing lipophilic substituents that fit into unfilled spaces of the receptor. nih.govepa.gov

Furthermore, the insights from SAR can guide the synthesis of compounds with entirely new mechanisms of action. Molecular docking studies, for instance, helped in the design of novel flavones intended to act as aromatase inhibitors for cancer therapy. The evaluation of a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids led directly to the discovery of Ro 23-3544, a potent leukotriene antagonist with a more favorable profile than the standard compound it was based on. nih.gov This demonstrates a successful application of rational design, where systematic modifications based on SAR principles lead to a superior therapeutic candidate. nih.gov

Future Perspectives and Research Directions for 3,4 Dihydroxy 2h 1 Benzopyran 2 One

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods for coumarin (B35378) derivatives is a primary focus of current chemical research. eurekalert.org Future work on 3,4-Dihydroxy-2H-1-benzopyran-2-one will likely prioritize the adoption of green chemistry principles to minimize waste and energy consumption. eurekalert.orgeurekaselect.com

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times and improve yields for various coumarin syntheses, such as the Knoevenagel condensation. researchgate.netwisdomlib.org Applying these methods to the synthesis of dihydroxycoumarins could offer a more efficient and eco-friendly alternative to conventional heating. wisdomlib.org

Catalytic Innovations: Research into novel catalysts, such as magnetic nanocatalysts with an Fe3O4 core, is paving the way for greener syntheses. nih.gov These catalysts can be easily recovered and reused, aligning with the principles of sustainable chemistry. nih.gov The use of mild and non-toxic catalysts like potassium dihydrogen phosphate (B84403) is also being explored. wisdomlib.org

One-Pot Cascade Reactions: The development of one-pot strategies, such as the C–H oxidation/cyclization cascade, allows for the synthesis of complex dihydrocoumarins in a single step with high yields and stereoselectivity. nih.gov Further development of such cascade reactions could streamline the synthesis of this compound and its analogues.

Solvent-Free and Multicomponent Reactions: Performing reactions under solvent-free conditions or using multicomponent reactions are other green synthetic approaches being applied to coumarin synthesis to reduce the use of hazardous solvents. eurekalert.orgeurekaselect.com

| Synthetic Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Shorter reaction times, improved yields, enhanced efficiency. | wisdomlib.org |

| Magnetic Nanocatalysts | Employs retrievable iron oxide-based nanocatalysts. | Easy catalyst recovery, reusable, suitable for solvent-free conditions. | nih.gov |

| One-Pot Cascade Reactions | Multiple reaction steps occur in a single reaction vessel. | High efficiency, excellent diastereoselectivity, reduced workup. | nih.gov |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced toxic waste, lower environmental impact. | eurekalert.orgeurekaselect.com |

Advanced Characterization Techniques for Complex Dihydroxybenzopyran-2-one Architectures

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating their biological functions. Future research will increasingly rely on a combination of advanced analytical techniques to characterize these molecules with high precision. academie-sciences.fr

Spectroscopic and Spectrometric Methods: Techniques such as 2D NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy are indispensable for confirming the chemical structure and connectivity of newly synthesized derivatives. mdpi.comresearchgate.netmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state conformation and intermolecular interactions of these compounds, which is vital for understanding their physical properties and biological receptor binding. academie-sciences.frtandfonline.com

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice, offering insights into the forces that govern the molecular packing. academie-sciences.fr

Integrated Computational-Experimental Approaches in Compound Design and Discovery

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of new bioactive compounds. For the this compound scaffold, these integrated approaches are expected to play a pivotal role.

DFT and QSAR Studies: Density Functional Theory (DFT) calculations can predict molecular properties, such as bond dissociation energies and HOMO-LUMO gaps, which are relevant to antioxidant activity. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to predict the biological activity of new derivatives based on their structural features. nih.gov

Molecular Docking and Dynamics: In silico tools like molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of coumarin derivatives to their biological targets, such as enzymes or proteins like human serum albumin. academie-sciences.frtandfonline.comrsc.org This helps in the rational design of more potent and selective compounds. rsc.org For instance, a study on a new coumarin-trimethoxybenzohydrazide derivative used molecular docking to understand its binding with human serum albumin. tandfonline.comtandfonline.com

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular structure and reactivity. | Structural parameters, spectroscopic data, antioxidant potential. | mdpi.comtandfonline.com |

| Molecular Docking | Simulating the interaction between a small molecule and a macromolecule. | Binding site prediction, interaction analysis, affinity estimation. | tandfonline.comrsc.org |

| 3D-QSAR | Relating the 3D properties of molecules to their biological activity. | Guiding the design of new compounds with enhanced activity. | nih.gov |

| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in a crystal. | Understanding crystal packing and stability. | academie-sciences.fr |

Elucidation of Undiscovered Biological Targets and Mechanisms

While coumarins are known for a wide range of pharmacological activities, the full therapeutic potential of this compound is yet to be unlocked. nih.gov Future research will focus on identifying novel biological targets and elucidating the detailed mechanisms of action.

Target Identification: Modern chemical biology and 'omics' approaches, such as proteomics and transcriptomics, can be employed to identify the specific cellular proteins and pathways that interact with this dihydroxycoumarin.

Mechanism of Action Studies: Investigating the downstream effects of target engagement is crucial. For example, studies on related benzoxazinone (B8607429) compounds like DIMBOA have shown they can suppress gene expression in fungi, indicating a potential mechanism for antifungal activity. nih.gov Similar in-depth studies are needed for this compound.

Exploring New Therapeutic Areas: Based on the activities of related coumarin structures, future research could explore the potential of this compound derivatives in areas such as neurodegenerative diseases and as inhibitors of enzymes like monoamine oxidase. nih.govnih.gov

Development of Dihydroxybenzopyran-2-one Scaffolds for Chemical Biology Probes

The inherent properties of the coumarin nucleus, such as its fluorescence, make it an attractive scaffold for the development of chemical biology probes. researchgate.net

Fluorescent Probes: The this compound core can be chemically modified to create fluorescent probes for detecting metal ions or for imaging biological processes within cells. researchgate.net

Scaffold for Drug Discovery: The dihydroxybenzopyran-2-one structure can serve as a versatile starting point for the synthesis of compound libraries. nih.gov These libraries, featuring diverse substitutions on the core scaffold, can be screened against a wide array of biological targets to discover new lead compounds for drug development. nih.gov

Imaging Scaffolds: In structural biology, there is an increasing interest in developing molecular scaffolds to aid in the characterization of small proteins by techniques like cryo-electron microscopy (cryo-EM). nih.gov While still a nascent area, engineered scaffolds based on well-behaved molecules could potentially be adapted to present small target proteins for easier imaging. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dihydroxy-2H-1-benzopyran-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of phenolic precursors with β-ketoesters under acidic or basic conditions. Key parameters include pH control (e.g., using H₂SO₄ or NaOH) and temperature modulation (60–80°C) to favor cyclization. Purification often requires column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the target compound . Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize yield and purity.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzopyran backbone and hydroxyl/methoxy substituents. For example, aromatic protons in the 3,4-dihydroxy groups appear as doublets in the δ 6.5–7.5 ppm range. Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (e.g., m/z 178.1 for C₉H₆O₄). Infrared (IR) spectroscopy identifies hydroxyl stretches (~3200 cm⁻¹) and lactone carbonyl peaks (~1700 cm⁻¹) .

Q. What in vitro models are appropriate for initial screening of its antiviral activity?

- Methodological Answer : Plaque reduction assays using Vero or HeLa cells infected with HSV-1/HSV-2 are standard. Researchers should prepare serial dilutions of the compound (e.g., 1–100 μM) and assess viral replication via plaque-forming units (PFUs). Extracellular efficacy is measured by pre-treating virions, while intracellular activity requires post-infection administration. Controls must include acyclovir and vehicle-only treatments .

Advanced Research Questions

Q. What mechanisms explain the differential extracellular vs. intracellular antiviral efficacy of this compound?

- Methodological Answer : Extracellular inhibition (76–98% at 10 μM) suggests direct virucidal effects, likely via disruption of viral envelope lipids or glycoproteins. Intracellular efficacy (25–39%) may involve interference with viral DNA polymerase or late-stage assembly. To confirm, use time-of-addition assays and quantify viral DNA load via qPCR. Poor intracellular penetration due to hydrophilicity could explain reduced activity; consider prodrug strategies or nanoparticle encapsulation .

Q. How should researchers address stability concerns in long-term antiviral assays?

- Methodological Answer : Stability studies under assay conditions (e.g., 37°C in cell culture media) are essential. High-performance liquid chromatography (HPLC) with UV detection at λ 280 nm can monitor degradation over 48–72 hours. If instability is observed, add antioxidants (e.g., ascorbic acid) or store solutions at 4°C. Data from accelerated stability tests (e.g., 40°C/75% RH) should inform storage protocols .

Q. What advanced analytical techniques are required to detect and quantify degradation products?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) can resolve degradation products. Use high-resolution MS (HRMS) to identify fragment ions and propose degradation pathways. Quantify major impurities against validated calibration curves (1–100 ng/mL) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antiviral IC₅₀ values across studies?

- Methodological Answer : Variability may arise from differences in viral strains (e.g., HSV-1 KOS vs. clinical isolates), cell lines, or assay endpoints (PFU reduction vs. cytopathic effect). Standardize protocols using reference strains and include internal controls. Meta-analysis of dose-response curves across studies can identify outliers and refine potency estimates .

Experimental Design Considerations

Q. What controls are critical for ensuring reproducibility in mechanistic studies?

- Methodological Answer : Include:

- Negative controls : Untreated cells, vehicle (e.g., DMSO).

- Positive controls : Acyclovir (HSV), siRNA targeting viral genes.

- Cytotoxicity controls : MTT or resazurin assays to exclude off-target effects.

- Technical replicates : Triplicate wells per condition to assess variability.

Document cell passage numbers and serum lot numbers to minimize batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.